UT-A1 Isoform Selectivity: 1-(4-Nitrophenyl)-2-thiourea Exhibits ~7.7-Fold Selectivity for UT-A1 Over UT-B vs. Dimethylthiourea (Non-Selective) and 3-Nitrophenyl-thiourea (Potent but Non-Selective)
In a systematic structure-activity relationship study of 36 thiourea analogs screened against recombinant UT-A1 and UT-B urea transporters, 4-nitrophenyl-thiourea demonstrated relative UT-A1 selectivity with an IC50 of 1.3 mM for UT-A1 compared to 10 mM for UT-B. This represents a 7.7-fold selectivity window for the UT-A isoform. In contrast, the benchmark urea analog dimethylthiourea (DMTU) inhibited both isoforms non-selectively with IC50 values of 2–3 mM [1]. The most potent analog, 3-nitrophenyl-thiourea, achieved sub-millimolar potency (IC50 ~0.2 mM) but exhibited no isoform selectivity, inhibiting UT-A1 and UT-B with equivalent potency [1]. The para-nitro substitution pattern thus confers a unique selectivity profile—moderate potency paired with substantial UT-A1 preference—distinguishing this compound from both the ortho/meta-nitro positional isomers and the unsubstituted thiourea scaffold.
| Evidence Dimension | Urea transporter inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | UT-A1 IC50 = 1.3 mM; UT-B IC50 = 10 mM |
| Comparator Or Baseline | Dimethylthiourea (DMTU): UT-A1 IC50 = 2–3 mM, UT-B IC50 = 2–3 mM; 3-Nitrophenyl-thiourea: UT-A1 IC50 = ~0.2 mM, UT-B IC50 = ~0.2 mM |
| Quantified Difference | 4-Nitrophenyl-thiourea shows 7.7-fold UT-A1 selectivity (1.3 mM vs. 10 mM); DMTU shows no selectivity (ratio ~1); 3-Nitrophenyl-thiourea shows no selectivity (ratio ~1) |
| Conditions | Recombinant rat UT-A1 and UT-B urea transporters expressed in MDCK cells; urea flux inhibition assay |
Why This Matters
For researchers developing isoform-selective diuretics targeting renal urea handling, this compound offers a well-characterized selectivity baseline that dimethylthiourea cannot provide, enabling pharmacological dissection of UT-A1-specific versus UT-B-mediated effects.
- [1] Esteva-Font C, et al. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochim Biophys Acta. 2015;1848(5):1075-1080. View Source
